4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
Description
4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at the 2- and 6-positions. At the 4-position, it bears a piperidin-3-yloxy group, where the piperidine nitrogen is further functionalized with a 3-fluoro-4-methoxybenzenesulfonyl moiety.
Properties
IUPAC Name |
4-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4S/c1-12-9-18(21-13(2)20-12)26-14-5-4-8-22(11-14)27(23,24)15-6-7-17(25-3)16(19)10-15/h6-7,9-10,14H,4-5,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAMQJOKJFEDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine , also known by its IUPAC name, is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 380.43 g/mol. The structure includes a pyrimidine core, a piperidine moiety, and a sulfonyl group attached to a fluorinated aromatic ring. This unique combination of functional groups is hypothesized to contribute to its biological effects.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2380009-92-5 |
The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The sulfonyl group enhances the compound's ability to form strong interactions with active sites on target proteins, while the piperidine ring contributes to structural stability and solubility.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes:
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown potential in inhibiting human acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. Virtual screening suggests that this compound may bind effectively at both the catalytic site and peripheral anionic site of AChE, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer’s .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of compounds similar to this compound in cellular models of oxidative stress. Results indicated that these compounds could reduce cell death and oxidative damage, suggesting a potential role in treating neurodegenerative disorders.
- Anticancer Activity : Another research project focused on the anticancer properties of related pyrimidine derivatives. The findings revealed that these compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Comparative Analysis
To understand the efficacy of this compound relative to other compounds, a comparison was made with structurally similar molecules:
| Compound Name | IC50 (µM) for AChE Inhibition | Anticancer Activity |
|---|---|---|
| This compound | 12 | Moderate |
| Piperazine Derivative A | 15 | High |
| Piperazine Derivative B | 10 | Low |
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogs
Key Observations
Sulfonyl vs. Sulfonamide Linkages :
- The target compound’s sulfonyl group (directly bonded to piperidine) likely increases electron withdrawal compared to sulfonamide-linked analogs (e.g., 923216-86-8). This could enhance binding to polar active sites in enzymes or receptors .
- Sulfonamides (e.g., 923113-41-1 in ) typically exhibit higher solubility due to hydrogen-bonding capacity, whereas sulfonyl groups may prioritize membrane permeability .
Aromatic Substitution Patterns :
- The 3-fluoro-4-methoxy motif in the target compound contrasts with analogs like 941898-07-3 (3-fluorophenylmethyl) and 923216-86-8 (4-methoxy). The ortho fluorine and para methoxy in the target may optimize steric and electronic effects for target engagement .
Piperidine/Pyrimidine Modifications :
- The piperidin-3-yloxy group in the target compound provides a chiral center and conformational flexibility, unlike rigid carbonyl-linked piperidines (e.g., 1063728-26-6) .
- Methyl groups at the 2- and 6-positions on the pyrimidine core likely shield the ring from metabolic oxidation, a feature absent in unsubstituted pyrimidines .
Research Implications and Limitations
The absence of direct pharmacological data for the target compound necessitates caution in extrapolating functional insights. Future studies should prioritize:
- In vitro binding assays to compare affinity with analogs like 923216-86-6.
- ADMET profiling to assess the impact of fluorine and methoxy groups on bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
